molecular formula C12H26 B14708454 3-Isopropyl-2-methyl-octane CAS No. 13287-19-9

3-Isopropyl-2-methyl-octane

Cat. No.: B14708454
CAS No.: 13287-19-9
M. Wt: 170.33 g/mol
InChI Key: KBIUKRVYBYJVSS-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to an octane backbone. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methyl-octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl and methyl groups. This can be done using Friedel-Crafts alkylation, where octane reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2-methyl-octane, like other alkanes, primarily undergoes substitution reactions. These include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine, UV light or heat.

    Combustion: Oxygen, high temperature.

    Cracking: High temperature, catalysts like zeolites.

Major Products Formed:

    Halogenation: 3-Isopropyl-2-methyl-octyl chloride or bromide.

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Isopropyl-2-methyl-octane has several applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential effects on biological systems, though specific applications are limited.

    Industry: Utilized in the petrochemical industry as a component in fuel formulations and as a solvent.

Mechanism of Action

As an alkane, 3-Isopropyl-2-methyl-octane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate for halogenation, combustion, and cracking processes.

Comparison with Similar Compounds

    2-Methyl-3-octanone: A ketone with a similar carbon backbone but different functional groups.

    3-Isopropyl-2-methylhexane: A shorter alkane with similar branching.

    3,3-Diethyl-4-methyl-5-isopropyl-octane: Another branched alkane with a more complex structure.

Uniqueness: 3-Isopropyl-2-methyl-octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure influences its boiling point, melting point, and reactivity compared to other alkanes.

Properties

CAS No.

13287-19-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2-methyl-3-propan-2-yloctane

InChI

InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3

InChI Key

KBIUKRVYBYJVSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)C)C(C)C

Origin of Product

United States

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